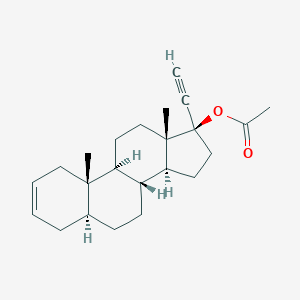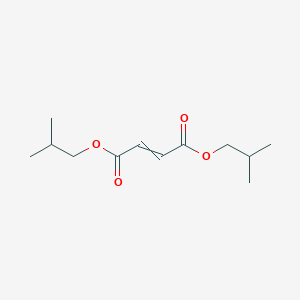
Maleato de diisobutilo
Descripción general
Descripción
Diisobutyl maleate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is the diester of maleic acid and isobutanol. This compound is a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Diisobutyl maleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the production of polymers and copolymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of adhesives, coatings, and plasticizers.
Safety and Hazards
While specific safety and hazard information for Diisobutyl maleate is not provided in the search results, general safety measures should be taken while handling this compound. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Direcciones Futuras
The Diisobutyl Maleate market has witnessed rapid growth in recent years, driven by increasing environmental concerns, government incentives, and advancements in technology . The market presents opportunities for various stakeholders, including those in the Pharmaceutical intermediate and Plasticizer industries . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in the Diisobutyl Maleate market .
Mecanismo De Acción
Target of Action
Diisobutyl maleate is a chemical compound with the formula C12H20O4 . It is primarily used as a plasticizer and an intermediate in the preparation of other chemical compounds . .
Mode of Action
It is known that diisobutyl maleate and similar compounds can undergo reactions with amines utilizing the michael addition reaction . This reaction results in the formation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
The metabolic pathways of these compounds under anaerobic and aerobic conditions are different . For instance, phthalic acid, a related compound, is first converted to another intermediate, protocatechuate, under aerobic conditions .
Pharmacokinetics
It is known that diisobutyl maleate is a colorless oily liquid with a molecular weight of 228.285 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound is used as an intermediate in the preparation of other chemical compounds , suggesting that its primary action may be in facilitating chemical reactions.
Action Environment
The action of diisobutyl maleate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is a colorless oily liquid . Furthermore, its action as a plasticizer and intermediate in chemical reactions suggests that its efficacy may be influenced by the presence of other chemical compounds and reactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisobutyl maleate can be synthesized through the esterification of maleic anhydride with isobutanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of diisobutyl maleate involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity diisobutyl maleate .
Análisis De Reacciones Químicas
Types of Reactions: Diisobutyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction reactions can convert it to the corresponding diol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Maleic acid or its derivatives.
Reduction: Corresponding diol.
Substitution: Various substituted esters depending on the nucleophile used.
Comparación Con Compuestos Similares
Dibutyl maleate: Similar in structure but uses butanol instead of isobutanol.
Uniqueness: Diisobutyl maleate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its branched structure provides different reactivity and solubility characteristics compared to its linear counterparts, making it suitable for specialized applications in polymer chemistry and industrial processes .
Propiedades
| { "Design of the Synthesis Pathway": "Diisobutyl maleate can be synthesized through an esterification reaction between maleic acid and diisobutyl alcohol.", "Starting Materials": [ "Maleic acid", "Diisobutyl alcohol", "Sulfuric acid" ], "Reaction": [ "Add 10g of maleic acid and 20g of diisobutyl alcohol to a 250mL round-bottom flask.", "Add 1-2 drops of sulfuric acid as a catalyst.", "Attach a reflux condenser to the flask and heat the mixture to 80-85°C for 4-6 hours with stirring.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain diisobutyl maleate as a clear liquid." ] } | |
Número CAS |
14234-82-3 |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clave InChI |
RSRICHZMFPHXLE-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)COC(=O)/C=C\C(=O)OCC(C)C |
SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C |
SMILES canónico |
CC(C)COC(=O)C=CC(=O)OCC(C)C |
| 14234-82-3 | |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


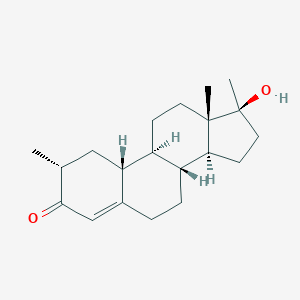
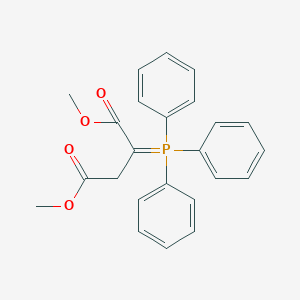
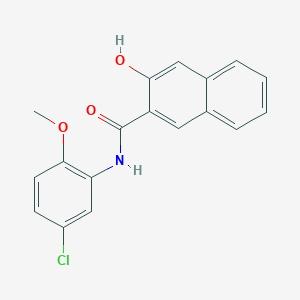
![2-Azaspiro[4.5]decane](/img/structure/B86298.png)



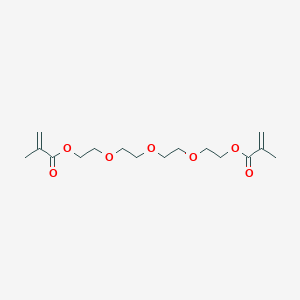

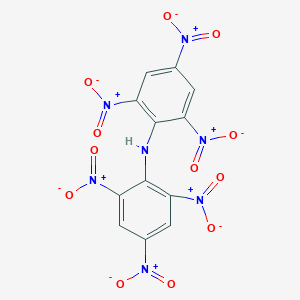
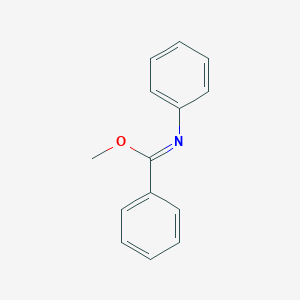
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)

